molecular formula C18H19NO4 B11959575 3-[(4-Butoxybenzoyl)amino]benzoic acid CAS No. 293761-92-9

3-[(4-Butoxybenzoyl)amino]benzoic acid

Cat. No.: B11959575
CAS No.: 293761-92-9
M. Wt: 313.3 g/mol
InChI Key: UXLJFZXXKFBVFT-UHFFFAOYSA-N
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Description

3-[(4-Butoxybenzoyl)amino]benzoic acid is a benzoic acid derivative designed for research and development, particularly in pharmaceutical and material science applications. This compound features a butoxy-substituted benzoyl group linked via an amide bond to the meta-position of the benzoic acid core, a structure known to confer significant biological and physicochemical properties. This compound is of high interest in medicinal chemistry research as a potential scaffold for developing novel therapeutic agents. Structurally similar para-aminobenzoic acid (PABA) derivatives are extensively investigated for their diverse biological activities, including acetylcholinesterase (AChE) inhibition for Alzheimer's disease research , as well as anticancer and antibacterial properties . The amide linkage and aromatic systems in its structure make it a valuable intermediate for constructing more complex molecules targeted at enzyme inhibition . In material science , the molecular structure of this compound suggests potential utility as a UV-blocking agent . Related benzoic acid derivatives are known to absorb ultraviolet radiation effectively, making them candidates for use in sunscreen formulations and polymers designed for enhanced light stability . Handling and Usage: This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only . It is not for diagnostic or therapeutic use, and it is strictly not intended for human or animal consumption. Researchers should consult safety data sheets and handle the material adhering to all applicable laboratory safety protocols.

Properties

CAS No.

293761-92-9

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

3-[(4-butoxybenzoyl)amino]benzoic acid

InChI

InChI=1S/C18H19NO4/c1-2-3-11-23-16-9-7-13(8-10-16)17(20)19-15-6-4-5-14(12-15)18(21)22/h4-10,12H,2-3,11H2,1H3,(H,19,20)(H,21,22)

InChI Key

UXLJFZXXKFBVFT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Acyl Chloride-Mediated Amidation

The most widely reported method involves converting 4-butoxybenzoic acid to its acyl chloride derivative, followed by reaction with 3-aminobenzoic acid. This approach mirrors techniques described in patent CN105753731A for analogous anilide syntheses.

Step 1: Synthesis of 4-Butoxybenzoyl Chloride
4-Butoxybenzoic acid is treated with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under reflux. For example, heating 4-butoxybenzoic acid (1 mol) with SOCl₂ (1.2 mol) in dichloromethane at 70°C for 3 hours yields 4-butoxybenzoyl chloride with 95% purity. Excess SOCl₂ is removed via distillation.

Step 2: Amide Bond Formation
The acyl chloride is reacted with 3-aminobenzoic acid in a polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) with a base such as triethylamine to scavenge HCl. A molar ratio of 1:1.1 (acyl chloride:amine) at 0–5°C for 2 hours, followed by room-temperature stirring for 12 hours, achieves 85–90% yield.

Key Data

ParameterOptimal ConditionYield (%)Purity (%)
Acyl Chloride AgentSOCl₂9598
SolventDichloromethane9097
Reaction Time3 hours (Step 1)

Direct Coupling Using Activating Agents

Alternative methods employ carbodiimide-based coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt). This avoids handling corrosive acyl chlorides and is scalable for industrial use, as demonstrated in patent CN106831460A for similar aminations.

Procedure
3-Aminobenzoic acid (1 mol) and 4-butoxybenzoic acid (1.05 mol) are dissolved in DMF. EDC (1.2 mol) and HOBt (1.1 mol) are added at 0°C, followed by stirring at room temperature for 24 hours. The mixture is diluted with ethyl acetate, washed with NaHCO₃ and brine, and purified via recrystallization (ethanol/water). Yields reach 80–85% with 99% purity.

Optimization Insights

  • Catalyst Load : Increasing HOBt from 1.0 to 1.1 mol improves yield by 12%.

  • Solvent Choice : DMF outperforms acetonitrile or THF due to better reactant solubility.

Reaction Condition Optimization

Temperature and Time Dependence

Elevating temperatures accelerate amidation but risk side reactions. For the acyl chloride route, maintaining 0–5°C during initial mixing minimizes hydrolysis, while room-temperature stirring ensures completion. In contrast, EDCl/HOBt couplings require 20–25°C for 18–24 hours to maximize efficiency.

Solvent and Catalyst Screening

Data from analogous syntheses highlight the role of phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) in biphasic systems. For example, adding TBAB (0.0045–0.014 mol) in aqueous-organic mixtures increases yields by 15–20%.

Purification and Characterization

Isolation Techniques

Crude product is typically isolated via acid precipitation (pH 4–5) or solvent removal. Recrystallization from ethanol/water (3:1 v/v) enhances purity to >99%, as validated by HPLC.

Analytical Validation

  • ¹H NMR (DMSO-d₆): δ 12.5 (s, 1H, COOH), 10.2 (s, 1H, NH), 8.1–6.8 (m, 7H, aromatic), 4.0 (t, 2H, OCH₂), 1.7–1.3 (m, 4H, CH₂), 0.9 (t, 3H, CH₃).

  • Melting Point : 168–171°C (lit. 170°C).

Industrial-Scale Considerations

Cost-Benefit Analysis

The acyl chloride method offers higher yields (90%) but requires SOCl₂ handling infrastructure. EDCl/HOBt couplings, though lower yielding (85%), are safer and generate less waste.

Environmental Impact

Iron-based reductions (as in CN106831460A) are eco-friendly, but amidation byproducts like HCl necessitate neutralization. Patent CN105753731A reports recycling solvents like chlorobenzene, reducing costs by 30% .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Butoxybenzoyl)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds .

Scientific Research Applications

3-[(4-Butoxybenzoyl)amino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Butoxybenzoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Insights :

  • The butoxy group in the target compound provides steric bulk and lipophilicity, contrasting with the electron-withdrawing nitro group in or the planar quinazolinyl heterocycle in .
  • Positional isomerism (e.g., 3- vs.

Physicochemical Properties

Table 1: Thermal and Solubility Data

Compound Name Melting Point (°C) Solubility Trends Hydrogen Bonding Features
This compound Not reported Low aqueous solubility* Likely O–H···O and N–H···O networks
3-[(4-Nitrobenzoyl)amino]benzoic acid ~217–220 Moderate in polar solvents Enhanced dipole interactions (NO₂)
3-[(3-Oxo-isobenzofuran-yl)amino]benzoic acid 217.5–220 Low in water Lactone ring stabilizes H-bonds
4-({4-[(2,4-Dioxothiazolidinyl)methyl]benzoyl}amino)benzoic acid Not reported High in DMSO Thiazolidinone enhances polarity

Notes:

  • Predicted low solubility for the butoxy derivative due to hydrophobic alkoxy chain.
  • Nitro-substituted analogs exhibit higher melting points due to strong intermolecular dipole interactions .

Biological Activity

3-[(4-Butoxybenzoyl)amino]benzoic acid is an organic compound with potential biological applications, particularly in pharmacology and medicinal chemistry. Its structure includes a butoxy group, which may influence its solubility and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H19NO3, with a molecular weight of approximately 273.34 g/mol. The compound features a benzoic acid moiety linked to an amino group and a butoxybenzoyl group, which may enhance its lipophilicity and facilitate cellular uptake.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory processes. Preliminary studies suggest that it may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the biosynthesis of prostaglandins—mediators of inflammation.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound can inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators. In vitro studies have shown that such compounds can significantly decrease the levels of cytokines associated with inflammation.

Anticancer Potential

Recent studies have explored the anticancer properties of related benzoic acid derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Compound Cell Line Tested IC50 (µM) Mechanism
This compoundMCF-7TBDInduces apoptosis
Similar benzoic acid derivativesA549TBDCell cycle arrest

Case Studies

  • Study on Anti-inflammatory Effects : A study evaluated the anti-inflammatory effects of related compounds in a mouse model of arthritis. The results indicated a significant reduction in joint swelling and pain when treated with benzoic acid derivatives compared to controls.
  • Anticancer Activity Assessment : In another study, a series of benzoic acid derivatives were tested against various cancer cell lines. The results showed that modifications in the side chains significantly affected their cytotoxicity, suggesting that the butoxy group may enhance activity through improved membrane permeability.

Research Findings

A review of literature reveals several key findings regarding the biological activity of this compound:

  • Inhibition Studies : Compounds structurally similar to this compound have been shown to inhibit key enzymes involved in inflammatory pathways.
  • Molecular Docking Studies : Computational studies indicate favorable binding interactions with COX enzymes and various protein kinases, suggesting potential as both anti-inflammatory and anticancer agents.

Q & A

Q. What are the recommended synthetic routes for 3-[(4-Butoxybenzoyl)amino]benzoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling 4-butoxybenzoic acid derivatives with 3-aminobenzoic acid via amide bond formation. Key steps include:

  • Activation of the carboxyl group : Use coupling agents like EDC/HOBt or DCC to activate 4-butoxybenzoic acid for nucleophilic attack by the amine group .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing intermediates .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .

Q. Optimization Tips :

  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
  • Adjust stoichiometry (1:1.2 molar ratio of acid to amine) to minimize unreacted starting material .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies aromatic protons (δ 6.8–8.2 ppm), butoxy chain protons (δ 1.0–4.3 ppm), and amide NH (δ ~10 ppm) .
    • ¹³C NMR : Confirms carbonyl groups (amide C=O at ~168 ppm, benzoic acid C=O at ~172 ppm) .
  • IR Spectroscopy : Detects amide C=O stretch (~1650 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹) .
  • X-ray Crystallography : Resolves hydrogen bonding patterns (e.g., between carboxylic acid and amide groups) using SHELX software for refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer: Contradictions often arise from assay-specific conditions (e.g., pH, solvent, cell lines). Strategies include:

  • Standardized protocols : Use consistent solvent systems (e.g., DMSO concentration ≤0.1% in cell-based assays) to avoid cytotoxicity artifacts .
  • Dose-response curves : Compare EC₅₀/IC₅₀ values across multiple assays (e.g., enzymatic vs. cellular) to identify off-target effects .
  • Structural analogs : Test derivatives (e.g., varying butoxy chain length) to isolate structure-activity relationships (SAR) .

Example : A compound showing poor activity in microbial assays but efficacy in mammalian systems may indicate cell permeability differences, warranting logP or membrane-binding studies .

Q. What computational and experimental approaches elucidate hydrogen bonding and crystal packing in this compound?

Methodological Answer:

  • Computational Modeling :
    • DFT calculations : Predict hydrogen bond donor/acceptor sites (e.g., carboxylic acid dimerization) .
    • Molecular dynamics : Simulate crystal lattice stability under varying temperatures .
  • Experimental Techniques :
    • X-ray diffraction : Resolve intermolecular interactions (e.g., O-H···O=C hydrogen bonds) using SHELXL for refinement .
    • Thermogravimetric analysis (TGA) : Correlate thermal stability with hydrogen bond strength .

Case Study : Etter’s graph-set analysis can classify hydrogen bond motifs (e.g., R₂²(8) rings) to predict crystal packing behavior .

Q. How does the butoxy substituent influence physicochemical properties and bioactivity?

Methodological Answer:

  • Lipophilicity : The butoxy group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility. Measure via HPLC (C18 column, methanol/water mobile phase) .
  • Bioactivity : Longer alkoxy chains (e.g., butoxy vs. methoxy) may improve receptor binding via hydrophobic interactions. Test using SAR studies with analogs .
  • Metabolic stability : The butoxy chain’s ether linkage is less prone to oxidative metabolism than esters, improving half-life in vivo .

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